1,3-Divinylbenzene

Descripción general

Descripción

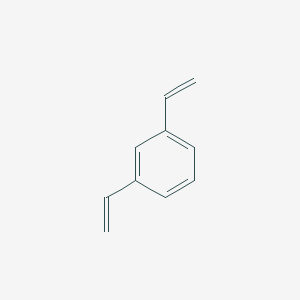

1,3-Divinylbenzene, also known as 1,3-diethenylbenzene, is an organic compound with the chemical formula C10H10. It consists of a benzene ring with two vinyl groups attached at the 1 and 3 positions. This compound is a colorless liquid that is primarily used in the production of polymers and resins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction involves heating diethylbenzene in the presence of a dehydrogenation catalyst, such as chromium oxide, at high temperatures. The reaction can be represented as follows:

C6H4(C2H5)2→C6H4(C2H3)2+2H2

This process yields a mixture of this compound and its isomers .

Industrial Production Methods

In industrial settings, this compound is produced by the thermal dehydrogenation of isomeric diethylbenzenes. The resulting product is usually a mixture of meta- and para-divinylbenzene, along with ethylvinylbenzene isomers .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Divinylbenzene undergoes various chemical reactions, including:

Polymerization: It readily polymerizes to form cross-linked polymers.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

Addition Reactions: The vinyl groups can participate in addition reactions with various reagents.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or cationic initiators.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.

Addition Reactions: Reagents like hydrogen halides, halogens, and peroxides.

Major Products Formed

Polymerization: Cross-linked polymers used in ion exchange resins and other applications.

Electrophilic Aromatic Substitution: Substituted benzene derivatives.

Addition Reactions: Addition products with halogens or other groups attached to the vinyl groups.

Aplicaciones Científicas De Investigación

Polymer Synthesis

1,3-Divinylbenzene is primarily utilized as a crosslinking agent in the synthesis of various polymers. The presence of two vinyl groups enables DVB to form covalent bonds between polymer chains, resulting in a three-dimensional network that enhances the mechanical and thermal properties of the resulting materials.

Key Applications:

- Ion Exchange Resins: DVB is crucial in producing crosslinked polystyrene resins used for ion exchange processes. These resins are widely employed in water purification and chemical separation technologies .

- Merrifield Resins: Used in peptide synthesis, these resins benefit from the stability and reactivity provided by DVB .

- Functional Polymers: DVB serves as a precursor for functional polymers that can be tailored for specific applications through further chemical modifications.

Material Science

In material science research, this compound contributes to developing new materials with enhanced properties. Its ability to crosslink polymers allows for the creation of materials with improved thermal stability, mechanical strength, and durability.

Innovative Uses:

- Hydrophilic Sorbents: Hydrophilic DVB has emerged as a promising sorbent for active sampling of analytes from aqueous matrices. Its broad polarity range makes it suitable for various environmental monitoring applications .

- Nanocomposites: DVB can be incorporated into nanocomposites to improve their mechanical properties and thermal stability. The crosslinking enhances the interaction between the matrix and nanoparticles.

Chromatography

DVB is extensively used in chromatography, particularly in the development of stationary phases for liquid chromatography. The crosslinked structure provides high surface area and stability under varying conditions.

Applications:

- High-Performance Liquid Chromatography (HPLC): Crosslinked polystyrene-divinylbenzene copolymers are commonly used as stationary phases in HPLC due to their robustness and efficiency in separating complex mixtures .

- Solid Phase Extraction (SPE): DVB-based sorbents are utilized in SPE techniques for isolating specific compounds from complex matrices, enhancing analytical sensitivity and selectivity .

Biomedical Applications

The biomedical field has also seen innovative uses of this compound, particularly in drug delivery systems and tissue engineering.

Biomedical Innovations:

- Drug Delivery Systems: DVB's crosslinking ability allows for the creation of hydrogels that can encapsulate drugs and release them over time, improving therapeutic efficacy.

- Tissue Engineering Scaffolds: The biocompatibility and mechanical properties of DVB-based materials make them suitable for scaffolding in tissue engineering applications .

Case Studies

Mecanismo De Acción

The primary mechanism of action of 1,3-divinylbenzene involves its ability to form cross-links between polymer chains during polymerization. The vinyl groups participate in polymerization reactions, creating covalent bonds between individual polymer chains. This results in a more robust and interconnected network, enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Divinylbenzene (1,2-diethenylbenzene): Similar structure but with vinyl groups at the 1 and 2 positions.

1,4-Divinylbenzene (1,4-diethenylbenzene): Similar structure but with vinyl groups at the 1 and 4 positions.

Vinylbenzene (styrene): Contains a single vinyl group attached to the benzene ring.

Uniqueness

1,3-Divinylbenzene is unique due to its specific positioning of vinyl groups, which allows for the formation of highly cross-linked polymers with distinct properties. This makes it particularly valuable in applications requiring enhanced mechanical strength and chemical resistance .

Actividad Biológica

1,3-Divinylbenzene (DVB) is a compound of significant interest in various fields, including materials science and biochemistry. Its biological activity has been explored primarily in toxicological studies, enzyme immobilization, and its role as a cross-linking agent in polymer chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is an aromatic compound characterized by two vinyl groups attached to a benzene ring. Its molecular structure can be represented as follows:

This structure allows DVB to participate in various chemical reactions, making it useful in the synthesis of polymers and as a cross-linking agent.

Inhalation Studies

Research has shown that exposure to this compound can lead to several adverse health effects. A comprehensive study conducted on F344/N rats and B6C3F1 mice evaluated the toxicological potential of DVB through inhalation exposure.

- Study Design : Rats and mice were exposed to varying concentrations (0, 100, 200, and 400 ppm) of DVB for six hours per day over extended periods.

- Findings :

- Significant decreases in body weight were observed in both species at higher concentrations.

- Histopathological examinations revealed necrosis in the liver and kidneys of exposed animals.

- In rats exposed to 400 ppm, a notable incidence of chronic inflammation in the lungs was documented.

| Species | Concentration (ppm) | Observed Effects |

|---|---|---|

| F344/N Rats | 400 | Decreased survival rates; lung inflammation |

| B6C3F1 Mice | 100 | Weight loss; liver necrosis |

These findings indicate that high concentrations of DVB are associated with significant toxic effects, particularly affecting the respiratory and hepatic systems .

Enzyme Immobilization and Biocatalysis

This compound is widely used as a cross-linking agent in the production of polymeric supports for enzyme immobilization. This application enhances enzyme stability and activity.

Case Study: Lipase Immobilization

A study evaluated the performance of lipases immobilized on styrene-divinylbenzene beads compared to traditional supports.

- Experimental Setup : Various lipases were immobilized on MCI GEL® CHP20P beads (styrene-divinylbenzene) and octyl-Sepharose®.

- Results :

| Lipase | Activity on Octyl-Sepharose® | Activity on MCI GEL® CHP20P |

|---|---|---|

| RML | 11 ± 2 | 310 ± 20 |

| TLL | 20 ± 2 | 90 ± 8 |

| LU | 30 ± 3 | 180 ± 15 |

The results demonstrated that lipases immobilized on MCI GEL® exhibited significantly higher activity than those on octyl-Sepharose®, highlighting the effectiveness of DVB-based supports in biocatalysis .

Antimicrobial Activity

Research has also explored the antimicrobial properties of DVB-based composites. A study involving silver composite microspheres demonstrated that these materials exhibited high antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Propiedades

IUPAC Name |

1,3-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJNEUBECVAVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-96-2 | |

| Record name | Benzene, 1,3-diethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110020 | |

| Record name | 1,3-Diethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-57-6, 68987-41-7 | |

| Record name | m-Divinylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethylenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, ethylenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and formula of 1,3-divinylbenzene?

A1: this compound (also known as meta-divinylbenzene or m-DVB) is an aromatic hydrocarbon with the molecular formula C10H10. It features a benzene ring substituted with two vinyl groups (-CH=CH2) at the 1 and 3 positions.

Q2: How does the structure of this compound influence its polymerization behavior?

A2: The presence of two vinyl groups allows this compound to act as a crosslinking agent in polymerization reactions. [, ] This means it can react with multiple polymer chains, forming bridges between them and resulting in a more rigid and crosslinked network structure.

Q3: Can you elaborate on the anionic polymerization of this compound?

A3: Research shows that this compound can undergo anionic polymerization using initiators like lithium diisopropylamide (LDA). [, , ] This method, often conducted in the presence of diisopropylamine, can yield soluble poly(this compound) with pendant vinyl groups suitable for further functionalization.

Q4: How does this compound compare to its isomer, 1,4-divinylbenzene, in terms of reactivity in anionic polymerization?

A4: Studies indicate that 1,4-divinylbenzene generally exhibits higher reactivity than this compound in anionic copolymerization with monomers like styrene. [] This difference is attributed to the greater extent of conjugation in 1,4-divinylbenzene.

Q5: What role does this compound play in the synthesis of macroporous resins?

A5: this compound serves as a crucial crosslinking agent in producing macroporous resins. [] These resins find wide applications in various fields, including separation science and catalysis, due to their high surface area and porosity.

Q6: Are there analytical techniques available to quantify residual this compound in macroporous resins?

A6: Yes, gas chromatography coupled with direct probe inlet has been successfully employed to determine residual this compound and 1,4-divinylbenzene content in macroporous resins. [] This technique offers a convenient, sensitive, and accurate method for quality control purposes.

Q7: Has this compound been investigated for its fluorescence properties?

A7: Research has explored the synthesis of this compound derivatives through rhodium-catalyzed oxidative coupling reactions. [] Interestingly, some of these derivatives have shown promising solid-state fluorescence, potentially opening doors for applications in materials science.

Q8: How does the electronic structure of this compound relate to its photochemical properties?

A8: Computational studies using density functional theory (DFT) have provided insights into the electronic structure and excited-state behavior of this compound. [] These calculations help understand the photoisomerization pathways and the influence of substituents on the molecule's photophysical properties.

Q9: What are the implications of this compound's reactivity with lithium alkylamides?

A9: The reaction of this compound with lithium alkylamides, such as lithium diisopropylamide, can lead to the addition of the alkylamino group to the vinyl group. [, ] This reaction pathway offers a route to synthesize new styrene derivatives with potential applications in polymer chemistry.

Q10: Can you provide an example of a novel styrene derivative synthesized using this compound?

A10: One example is (S)-N-α-Methylbenzyl-3-vinylphenethylamine, synthesized by reacting this compound with optically active (S)-α-methylbenzylamine in the presence of a lithium alkylamide catalyst. [] This new styrene derivative holds potential as a monomer for synthesizing polymers with specific chiral properties.

Q11: Are there studies on copolymerizing this compound with other monomers besides styrene?

A11: Yes, researchers have investigated the anionic copolymerization of this compound with 2,3,4,5,6-pentafluorostyrene using lithium diisopropylamide as an initiator. [] This study aimed to synthesize fluorine-containing linear polymers with pendant vinyl groups for potential applications in materials requiring specific properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.